molecular formula C14H10N2O2 B1268519 2-(4-aminophenyl)isoindoline-1,3-dione CAS No. 21835-60-9

2-(4-aminophenyl)isoindoline-1,3-dione

Cat. No.: B1268519
CAS No.: 21835-60-9
M. Wt: 238.24 g/mol
InChI Key: MWUCSURZWUDISB-UHFFFAOYSA-N
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Description

2-(4-aminophenyl)isoindoline-1,3-dione is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of an aminophenyl group attached to the isoindole ring system

Biochemical Analysis

Biochemical Properties

2-(4-Aminophenyl)-1H-isoindole-1,3(2H)-dione plays a crucial role in biochemical reactions, particularly in the synthesis of polymers and advanced materials. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with genetically engineered Escherichia coli during fermentation processes to produce polyureas . These interactions are primarily based on the compound’s ability to act as a monomer in polymerization reactions, leading to the formation of heat-resistant biopolyureas.

Cellular Effects

The effects of 2-(4-Aminophenyl)-1H-isoindole-1,3(2H)-dione on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of this compound exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria . This antimicrobial activity is attributed to the compound’s ability to perturb cell membranes and interact with intracellular targets, leading to cell death.

Molecular Mechanism

At the molecular level, 2-(4-Aminophenyl)-1H-isoindole-1,3(2H)-dione exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, it has been found to inhibit the growth of certain cancer cell lines by inducing DNA damage and affecting the expression of proteins involved in cell cycle regulation . This compound’s ability to interact with cytochrome P450 enzymes also plays a significant role in its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Aminophenyl)-1H-isoindole-1,3(2H)-dione change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also exhibit biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular processes, including prolonged antimicrobial effects .

Dosage Effects in Animal Models

The effects of 2-(4-Aminophenyl)-1H-isoindole-1,3(2H)-dione vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antimicrobial activity and cancer cell growth inhibition . At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

2-(4-Aminophenyl)-1H-isoindole-1,3(2H)-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active or inactive metabolites. For instance, the compound is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can either enhance or diminish its biological activity . These metabolic pathways play a crucial role in determining the compound’s overall efficacy and safety.

Transport and Distribution

The transport and distribution of 2-(4-Aminophenyl)-1H-isoindole-1,3(2H)-dione within cells and tissues are mediated by specific transporters and binding proteins. The compound’s ability to interact with these transporters influences its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing its adverse effects.

Subcellular Localization

The subcellular localization of 2-(4-Aminophenyl)-1H-isoindole-1,3(2H)-dione is a critical factor that affects its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization patterns determine the compound’s ability to interact with its molecular targets and exert its biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-aminophenyl)isoindoline-1,3-dione typically involves the condensation of o-aminothiophenol with substituted p-aminobenzoic acid under the action of melamine formaldehyde resin supported sulfuric acid under microwave irradiation and solvent-free conditions . This method is advantageous due to its simplicity and efficiency.

Industrial Production Methods

Industrial production of this compound can be achieved through fermentation using genetically engineered Escherichia coli. The strain is initially cultured in LB medium at 120 rpm and 30°C overnight, then transferred to M9L or M9T medium . This method allows for the large-scale production of the compound with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-aminophenyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

Scientific Research Applications

2-(4-aminophenyl)isoindoline-1,3-dione has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-aminophenyl)isoindoline-1,3-dione include:

Uniqueness

What sets this compound apart from these similar compounds is its unique isoindole ring system, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications and industrial uses.

Properties

IUPAC Name

2-(4-aminophenyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(16)18/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUCSURZWUDISB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40347007
Record name 2-(4-Aminophenyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21835-60-9
Record name 2-(4-Aminophenyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.002 g of ammonium vanadate and 2 g of titanium dioxide extrudate containing 1% by weight of palladium and having a particle size of 3 mm (from Johnson Matthey) are added to a suspension consisting of 250 ml of water and 13.3 g of N-(4-nitrophenyl)phthalimide. After displacing the air with nitrogen, the latter is replaced by hydrogen at atmospheric pressure and the suspension is stirred at 60° C. At a hydrogen absorption of 40% of theory (after 42 hours), the suspension is transferred to an autoclave together with a catalyst and is then stirred at 100° C. under a hydrogen pressure of 10 bar for another 21 hours. During this time, a total of 115% of the theoretical amount of hydrogen, based on N-(4-nitrophenyl)phthalimide, is absorbed. After cooling to room temperature, the resulting suspension is sieved through a sieve having a mesh width of 1 mm. The material remaining on the sieve is washed with 50 ml of water and the combined aqueous phases are then filtered through a paper filter and washed with 250 ml of water. Drying at 80° C. under reduced pressure (125 mbar) gives 9.4 g (80%) of N-(4-aminophenyl)phthalimide.
Quantity
13.3 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
0.002 g
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catalyst
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Quantity
2 g
Type
catalyst
Reaction Step Three
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0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 2-(4-Aminophenyl)isoindoline-1,3-dione a significant compound in the synthesis of thiazolidinones?

A1: this compound plays a crucial role as a building block in synthesizing thiazolidinone derivatives. Its structure, specifically the presence of the amine group, allows it to react with aromatic aldehydes, forming azomethine derivatives (Schiff bases) []. These Schiff bases then undergo cyclization with mercaptoacetic acid, yielding the desired thiazolidinone compounds [].

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